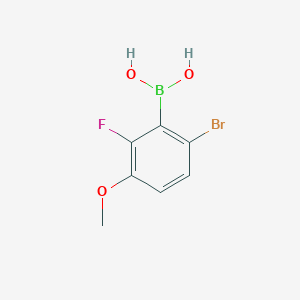

6-Bromo-2-fluoro-3-methoxyphenylboronic acid

描述

6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS RN: 871126-17-9) is an organoboron compound with the molecular formula C₇H₇BBrFO₃ and a molecular weight of 248.84 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functional group, which facilitates carbon-carbon bond formation in pharmaceutical and materials synthesis. The compound features a bromo substituent at position 6, a fluoro group at position 2, and a methoxy group at position 3 on the phenyl ring. These substituents modulate electronic and steric properties, influencing reactivity and selectivity in coupling reactions. Commercial availability includes >97.0% purity grades, with pricing varying by supplier (e.g., ¥5,200–¥14,000 per 1–5 g from Kanto Reagents) .

属性

IUPAC Name |

(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWSIUDCKHWOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659406 | |

| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-17-9 | |

| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approaches

The preparation of halogenated methoxyphenylboronic acids like 6-Bromo-2-fluoro-3-methoxyphenylboronic acid typically involves the following key steps:

- Halogenated aryl precursor selection : Starting from appropriately substituted aryl halides (e.g., 6-bromo-2-fluoro-3-methoxybromobenzene or related derivatives).

- Borylation reaction : Introduction of the boronic acid group via metalation and subsequent reaction with boron electrophiles.

- Protection/deprotection steps : Use of boronic acid esters (e.g., pinacol esters) as intermediates to stabilize the boronic acid functionality during synthesis.

Metalation and Borylation via Bromine–Lithium Exchange

One of the most efficient methods for synthesizing substituted phenylboronic acids is through bromine–lithium exchange followed by borylation. This method involves the following:

- Treatment of the bromo-substituted aromatic compound with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the aryllithium intermediate.

- Subsequent reaction with a boron electrophile such as trimethyl borate or boronic acid derivatives to yield the boronic acid after acidic workup.

This approach has been demonstrated to be effective for synthesizing phenylboronic acids with sensitive substituents by suppressing side reactions such as protonation or butylation through advanced techniques like flow chemistry, which enhances reaction control and yield.

Suzuki-Miyaura Coupling Related Preparation

While the Suzuki-Miyaura reaction is primarily used for coupling boronic acids with aryl halides, the preparation of boronic acids themselves can involve similar palladium-catalyzed borylation steps:

- Use of palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) under inert atmosphere.

- Reaction of aryl halides with bis(pinacolato)diboron or similar boron reagents to form the corresponding boronic acid pinacol esters.

- Hydrolysis or acidic workup to obtain the free boronic acid.

This method is well-established for preparing arylboronic acids with various substitution patterns, including halogen and methoxy groups, and is scalable for industrial production.

Use of Lithium Chloride in Grignard Reagent Formation

In related synthetic processes involving halogenated anisoles (methoxy-substituted bromobenzenes), the formation of Grignard reagents in the presence of lithium chloride (LiCl) has been shown to improve yields and reaction stability. The optimal molar ratio of LiCl to aryl bromide is around 1.2:1 to 1:1, which facilitates the formation of reactive organomagnesium intermediates that can be further converted to boronic acids or their esters.

Conversion to Boronic Acid Esters for Stability

Boronic acids are often converted to their cyclic esters (e.g., pinacol esters) to improve stability and facilitate purification. This is achieved by:

- Heating the boronic acid with diols such as 2,3-dimethyl-2,3-butanediol (pinacol) in toluene.

- Removal of water by azeotropic distillation to drive ester formation.

The esters can be stored and handled more easily and then converted back to the free boronic acid by hydrolysis when needed for further reactions.

Data Table: Key Preparation Parameters and Conditions

| Preparation Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Bromine–Lithium Exchange | n-Butyllithium, low temperature (-78°C) | Generates aryllithium intermediate |

| Borylation | Trimethyl borate or boron electrophiles | Followed by acidic workup to yield boronic acid |

| Palladium-Catalyzed Borylation | Pd(PPh3)4 catalyst, K2CO3 base, inert atmosphere, 50-100°C | Formation of boronic acid pinacol esters |

| Grignard Reagent Formation with LiCl | LiCl (1.2:1 molar ratio to aryl bromide), Mg, ether solvents | Enhances yield and stability of organomagnesium species |

| Boronic Acid Ester Formation | Pinacol, toluene, azeotropic distillation | Stabilizes boronic acid as pinacol ester |

Research Findings and Analysis

- The bromine–lithium exchange followed by borylation is a selective and high-yielding method for synthesizing halogenated phenylboronic acids, including those with fluoro and methoxy substituents, by minimizing side reactions through controlled reaction conditions and advanced flow chemistry techniques.

- The use of lithium chloride in Grignard reagent formation from bromoanisoles has been shown to optimize yields by stabilizing the reactive intermediates, which is applicable in the preparation of related boronic acid derivatives.

- Palladium-catalyzed borylation of aryl halides to form boronic acid esters is a scalable and industrially relevant method, often followed by hydrolysis to obtain the free boronic acid.

- Conversion to pinacol esters is a common strategy to improve the handling and storage of boronic acids, which can be reversed to the free acid as needed.

化学反应分析

Types of Reactions

6-Bromo-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

科学研究应用

Organic Synthesis

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is primarily utilized as a building block in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The unique substitution pattern of this compound enhances its reactivity in forming biaryl compounds.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., K2CO3), solvent | Biaryl compounds |

| Oxidation | Oxidizing agents (e.g., H2O2) | Phenolic compounds |

| Substitution | Nucleophiles under appropriate conditions | Various substituted products |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its ability to form reversible covalent bonds with diols, which can modulate enzyme activity. The bromine and fluorine substituents may enhance binding affinity to biological targets.

Potential Applications:

- Antimicrobial Activity: Related boronic acids have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for developing new antibacterial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Staphylococcus aureus | 25 | |

| Candida albicans | 100 |

Material Science

This compound is also applied in material science for synthesizing advanced materials with specific electronic or optical properties. Its utility in creating polymers and other materials makes it valuable for research and industrial applications.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

-

Suzuki-Miyaura Coupling Studies:

A study demonstrated that using this compound resulted in high yields when coupled with different aryl halides, showcasing its efficiency as a coupling agent . -

Antimicrobial Research:

Research indicated that this boronic acid derivative exhibited significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

作用机制

The mechanism of action of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

相似化合物的比较

Halogen-Substituted Analogs

Alkoxy-Substituted Analogs

Positional Isomers

Functional Group Variants

Key Research Findings

- Electronic Effects : Fluorine’s ortho position in the parent compound enhances electrophilicity at the boronic acid site, improving cross-coupling yields compared to analogs with meta-halogens .

- Steric Considerations : Bulkier substituents (e.g., benzyloxy) reduce reaction rates in sterically congested catalytic systems, as observed in Pd-mediated couplings .

- Solubility : Ethoxy and benzyloxy analogs exhibit improved solubility in organic solvents, broadening their utility in heterogeneous reaction conditions .

- Positional Isomerism : Para-substituted bromine (position 6) in the parent compound optimizes leaving group ability in nucleophilic aromatic substitution compared to meta-bromine isomers .

Commercial and Practical Considerations

- Availability : The parent compound is widely available from suppliers like Kanto Reagents and Biopharmacule Speciality Chemicals, while some analogs (e.g., 6-bromo-3-(methoxycarbonyl)phenylboronic acid) are discontinued .

- Purity : Most compounds are sold at >97.0% purity, though niche derivatives (e.g., formyl-substituted analogs) may require custom synthesis .

生物活性

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative notable for its application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound's unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and therapeutic potential.

This compound exhibits several key biochemical properties:

- Molecular Formula : C7H8BBrF O3

- Molecular Weight : Approximately 234.82 g/mol

- Structural Features : The compound contains a boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can interact with various enzymes, inhibiting their activity by binding to the active site. This property is particularly relevant in developing kinase inhibitors, which are crucial in cancer therapy .

- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways and gene expression, potentially impacting cellular metabolism and function .

Biological Activity and Therapeutic Potential

Research indicates that this compound may have significant therapeutic applications:

Case Study 1: Kinase Inhibition

A study investigated the inhibitory effects of boronic acid derivatives on various kinases implicated in cancer. The results indicated that compounds similar to this compound exhibited IC50 values ranging from nanomolar to micromolar concentrations, demonstrating significant potency against specific targets like CDK2 .

Case Study 2: Cellular Proliferation Inhibition

In a separate study, the effects of boronic acid derivatives on the proliferation of MDA-MB-231 breast cancer cells were evaluated. The results showed that treatment with these compounds led to a marked reduction in cell viability, with some derivatives exhibiting over 20-fold selectivity for cancerous cells compared to normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other boronic acids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group instead of hydroxyl | Enhanced lipophilicity and reactivity |

| Phenylboronic Acid | Simple phenyl structure | Basic reactivity without halogen substituents |

| 4-Bromo-2-fluorophenylboronic Acid | Bromine at position 4 | Different substitution pattern affecting activity |

This table highlights how variations in substituents can influence the biological properties and reactivity of boronic acids.

常见问题

Basic: What is the recommended synthesis route for 6-bromo-2-fluoro-3-methoxyphenylboronic acid?

Methodological Answer:

The synthesis typically involves halogenation and boronation steps. A common approach is:

Halogenation : Bromination of a fluorinated methoxyphenyl precursor using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 80–100°C .

Key Considerations :

- Use anhydrous conditions to prevent boronic acid hydrolysis.

- Monitor reaction progress via TLC or LC-MS to avoid over-bromination.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store at 0–6°C under inert gas (argon or nitrogen) in a tightly sealed container. The boronic acid group is prone to oxidation and hydrolysis; thus, desiccants like molecular sieves are recommended. Avoid exposure to moisture or acidic/basic vapors .

Basic: What purification methods are effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use a mixed solvent system (e.g., hexane:ethyl acetate) to remove unreacted precursors.

- Column Chromatography : Silica gel with a gradient of 5–20% ethyl acetate in hexane.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks (>97% by HLC) .

Advanced: How does the substitution pattern influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The bromine (electron-withdrawing group) at position 6 enhances electrophilicity, facilitating oxidative addition with Pd⁰. The methoxy group (electron-donating) at position 3 stabilizes intermediates via resonance, while the fluorine at position 2 directs coupling to the para position due to steric and electronic effects.

Optimization Tips :

- Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Maintain pH 9–11 (Na₂CO₃ or K₃PO₄) to deprotonate the boronic acid .

Advanced: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

Advanced: How to resolve contradictions in reported reactivity of halogenated phenylboronic acids?

Methodological Answer:

Contradictions often arise from substituent electronic/steric effects. For 6-bromo-2-fluoro-3-methoxy derivatives:

- Electronic Effects : The fluorine atom reduces electron density at the coupling site, slowing reaction rates compared to non-fluorinated analogs.

- Steric Hindrance : The methoxy group at position 3 may block Pd catalyst access.

Troubleshooting : - Increase catalyst loading (2–5 mol% Pd).

- Use microwave-assisted heating to accelerate sluggish reactions .

Advanced: What are the potential biological applications of this compound in drug discovery?

Methodological Answer:

While not FDA-approved, it serves as a precursor for:

- Kinase Inhibitors : Boronic acids inhibit proteases and kinases via reversible bond formation with active-site serine residues.

- PET Tracers : Fluorine-18 analogs can be synthesized for imaging studies.

Note : Biological activity must be validated via assays (e.g., enzyme inhibition, cytotoxicity) .

Advanced: How does pH affect the stability of this boronic acid in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH <5) : Rapid hydrolysis to phenol derivatives.

- Neutral/Basic (pH 7–12) : Stable as boronate anions.

Experimental Design : - Conduct stability studies using buffer solutions (pH 3–12) at 25°C.

- Monitor degradation via HPLC every 24 hours .

Advanced: Can this compound participate in non-Suzuki coupling reactions?

Methodological Answer:

Yes, it can engage in:

- Chan-Lam Coupling : With amines or alcohols under Cu(OAc)₂ catalysis.

- Nucleophilic Substitution : Bromine at position 6 can be replaced with nucleophiles (e.g., amines, thiols) in DMF at 80°C.

Limitation : Fluorine’s poor leaving-group ability restricts SNAr reactions .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。